molecular formula C17H19ClN2 B192777 (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine CAS No. 300543-56-0

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Cat. No. B192777
M. Wt: 286.8 g/mol
InChI Key: UZKBSZSTDQSMDR-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-((4-chlorophenyl)(phenyl)methyl)piperazine” is a technical grade compound with the empirical formula C17H19ClN2 . It has a molecular weight of 286.80 and is also known by the synonyms “(RS)-1- [ (4-Chlorophenyl)phenylmethyl]piperazine”, “NSC 86164”, and "Norchlorcyclizine" .


Molecular Structure Analysis

The compound has a molecular formula of C17H19ClN2 . The SMILES string representation is Clc1ccc (cc1)C (N2CCNCC2)c3ccccc3 , which indicates the presence of a chlorophenyl group, a phenylmethyl group, and a piperazine ring .


Physical And Chemical Properties Analysis

The compound is a powder with a boiling point of 178-180 °C/0.5 mmHg (lit.) and a melting point of 65-70 °C (lit.) . It has a density of 1.158 .

Scientific Research Applications

  • Antitumor Activity : A study by Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and found that some of these compounds, including those with 4-chlorophenyl substitutions, showed promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).

  • Antimicrobial Activity : Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives and found that some compounds exhibited moderate to significant antibacterial and antifungal activities. Compounds with 4-chlorophenyl (phenyl)methyl piperazine showed broad-spectrum antimicrobial efficacy (Gan et al., 2010).

  • Anti-allergic Properties : Wang et al. (2010) synthesized novel (R)(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives and evaluated them for anti-allergic activities. These derivatives showed significant effects on allergic asthma and itching, with some compounds displaying stronger potency than the control drug levocetirizine (Wang et al., 2010).

  • Anticonvulsant and Antimicrobial Activities : Aytemir et al. (2004) synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives using substituted piperazine derivatives, including ones with 4-chlorophenyl, and found them to have potential anticonvulsant activity. Some of these compounds also exhibited antimicrobial activities (Aytemir et al., 2004).

  • Synthesis of Antihistamines : Narsaiah et al. (2011) developed a simple route for synthesizing antihistamine drugs clocinizine and chlorcyclizine using 1-[(4-chloro phenyl) (phenyl)-methyl]-piperazine as a common intermediate. This demonstrates the compound's role in pharmaceutical synthesis (Narsaiah et al., 2011).

Safety And Hazards

The compound is classified as Eye Dam. 1 - Repr. 2 - Skin Irrit. 2 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H315 - H317 - H318 - H361fd . Precautionary measures include P201 - P202 - P280 - P302 + P352 - P305 + P351 + P338 - P308 + P313 .

properties

IUPAC Name

1-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

CAS RN

300543-56-0
Record name (-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300543-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norchlorcyclizine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300543560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORCHLORCYCLIZINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890A9G29PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

370 g (0.839 mole) of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (prepared in Example 3.A1) and 405 g of 4-hydroxybenzoic acid are added to 1 liter of a 30% solution of hydrobromic acid in acetic acid. The suspension is stirred for 17 hours at 25° C. 2 liters of water are then added thereto and the suspension is cooled in an ice bath. The precipitate which forms is filtered and washed with 750 ml of water. 2 liters of toluene and 0.9 liters of a 50% aqueous solution of sodium hydroxide are then added to the filtrate. The organic phase is decanted off and washed with 100 ml of water and then once again with 1 liter of a saturated aqueous solution of sodium chloride. The organic phase is dried over sodium sulfate, filtered and the solvent evaporated off under reduced pressure. The residue is recrystallized from 600 ml of boiling hexane. The solution is filtered while hot, so as to remove any slightly insoluble material and the filtrate is then allowed to crystallize, first at ambient temperature, and then for 24 hours in an ice bath. The crystals are filtered off, washed with hexane and dried under vacuum at 40° C. 204.15 g of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine are obtained.
Quantity
405 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

dextrorotatory dihydrochloride of 2-[2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol (compound J, prepared in Example 5.8);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Levorotatory (−)-1-[(4-chlorophenyl)phenylmethyl]-4-[(phenyl)sulfonyl]piperazine (100 gm) is added to 30% hydrobromic acid in acetic acid (271 ml). The suspension is stirred at 25-30° C. for 1 hour, heated to 60° C. and maintained for 4 hours. Water (1000 ml) is added to reaction mass and cooled to 25-30° C. The precipitate formed is filtered off and washed with water (250 ml). Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide. Toluene layer is separated, distilled under reduced pressure and the residue left is recrystallised from boiling hexane (160 ml). The solution is filtered and allowed to recrystallise first at ambient temperature, and then in an ice bath. The product is filtered off, washed with hexane and dried to obtain 55 gm of levorotatory (−)-1-[(4-chloro phenyl)phenylmethyl]piperazine [M.R: 89-93° C.; [α]D25=−15.6 (c=1, methanol); Chiral Purity by HPLC: 99.7%].
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
271 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Synthesized according to General Procedure A: chloro(4-chlorophenyl)phenylmethane (4{26}, 5 mL, 26.1 mmol, 1 equiv.), piperazine (13.5 g, 156.7 mmol, 6 equiv.), THF (57.0 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{26} (6.34 g, 85%) as a yellow liquid. 1H-NMR (500 MHz, CDCl3): δ 7.39-7.37 (m, 4H), 7.30-7.24 (m, 4H) 7.20 (t, 1H, J=7.5 Hz), 4.21 (s, 1H), 2.89 (t, 4H, J=5.0 Hz), 2.36 (br s, 4H), 1.82 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 142.0, 141.2, 132.4, 129.2, 128.5, 128.5, 127.8, 127.0, 75.9, 53.2, 46.2.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
57 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Reactant of Route 2
Reactant of Route 2
(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Reactant of Route 3
Reactant of Route 3
(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Reactant of Route 4
Reactant of Route 4
(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Reactant of Route 6
Reactant of Route 6
(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Citations

For This Compound
7
Citations
L Wang, T Wang, B Yang, Z Chen, H Yang - Medicinal Chemistry …, 2012 - Springer
A series of novel (R)(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities. Most of these derivatives …
Number of citations: 12 link.springer.com
W WANG, S ZENG, T JIANG, M ZHOU… - Chinese Journal of …, 2017 - ingentaconnect.com
Objective: To identify the related substances in levocetirizine hydrochloride tablets by LC-MS technique.Methods: A Welch Xtimate C18 column(250 mm×4.6 mm, 5 μm)was adopted for …
Number of citations: 3 www.ingentaconnect.com
TA Lewis, MA Young, MP Arrington, L Bayless… - Bioorganic & medicinal …, 2004 - Elsevier
A series of compounds possessing both H 1 histamine receptor antagonist and 5-lipoxygenase (5-LO) inhibitory activities was synthesized. The H 1 -binding scaffolds of cetirizine, …
Number of citations: 14 www.sciencedirect.com
SA Yadav, S Ramalingam, AJ Raj… - … of Complementary and …, 2015 - degruyter.com
Background: Synthetic antihistamine drugs cause various adverse effects to overcome these problems with natural phytomedicine or phytoconstituents. Methods: Tragia involucrata …
Number of citations: 18 www.degruyter.com
Y Li, F Touret, X de Lamballerie, M Nguyen… - Organic & …, 2023 - pubs.rsc.org
Since the Covid-19 epidemic, it has been clear that the availability of small and affordable drugs that are able to efficiently control viral infections in humans is still a challenge in …
Number of citations: 6 pubs.rsc.org
S Alagar Yadav, S Ramalingam… - … of complementary and …, 2015 - degruyter.com
Background: Synthetic antihistamine drugs cause various adverse effects to overcome these problems with natural phytomedicine or phytoconstituents. Methods: Tragia involucrata …
Number of citations: 10 www.degruyter.com
王伟姣, 曾三平, 蒋涛, 周明, 李晓燕 - 药物分析杂志, 2017 - html.rhhz.net
: 目的: 采用LC-MS 技术对盐酸左西替利嗪片中有关物质进行结构鉴定. 方法: 采用Welch Xtimate C 18 色谱柱(250 mm× 4.6 mm, 5 μm), 以甲醇-四氢呋喃-磷酸盐溶液(磷酸二氢钠3.1 g, 用水…
Number of citations: 1 html.rhhz.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.